4-Ethoxy-4-methylpiperidine hydrochloride
Overview
Description
4-Ethoxy-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-methylpiperidine hydrochloride typically involves the reaction of 4-methylpiperidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
4-Ethoxy-4-methylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of 4-Ethoxy-4-methylpiperidine hydrochloride.
4-Ethylpiperidine: Similar in structure but with an ethyl group instead of an ethoxy group.
4-Methoxypiperidine: Contains a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various research applications and distinguishes it from other piperidine derivatives .
Biological Activity
Overview
4-Ethoxy-4-methylpiperidine hydrochloride is a piperidine derivative with the molecular formula CHNO·HCl. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis typically involves the reaction of 4-methylpiperidine with ethyl iodide, followed by treatment with hydrochloric acid to form the hydrochloride salt.
The synthesis of this compound can be summarized as follows:
- Starting Materials : 4-Methylpiperidine and ethyl iodide.
- Reagents : Sodium hydride (as a base), dimethylformamide (DMF) as a solvent.
- Process : The reaction is conducted under elevated temperatures, followed by the addition of hydrochloric acid to yield the hydrochloride salt.
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of neurotransmitter receptors and enzymes, influencing various physiological processes. For instance, it has been studied for its potential effects on acetylcholinesterase (AChE) inhibition, which is crucial in neuropharmacology .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral activities. These properties make it a candidate for further exploration in drug development aimed at treating infections caused by bacteria and viruses.
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects, particularly in relation to Alzheimer's disease therapy. Studies have shown that derivatives of piperidine compounds can inhibit AChE and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions .
Case Studies
Case Study 1: AChE Inhibition
In a study focused on piperidine derivatives, this compound was evaluated for its ability to inhibit AChE. The results indicated that this compound could significantly reduce AChE activity in vitro, suggesting its potential use in treating cognitive decline associated with neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The findings demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, indicating its potential as a therapeutic agent in infectious diseases.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
Compound | Structure | Biological Activity |
---|---|---|
4-Ethoxy-4-methylpiperidine HCl | CHNO·HCl | Antimicrobial, AChE inhibition |
4-Methylpiperidine | CHN | Precursor in synthesis; less bioactive |
4-Ethylpiperidine | CHN | Similar structure; varied activity |
This table highlights how the specific ethoxy group in this compound contributes to its distinct biological activities compared to other piperidine derivatives.
Properties
IUPAC Name |
4-ethoxy-4-methylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-10-8(2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJOLKKYCBBWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNCC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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